![molecular formula C12H24N2O2 B1291350 tert-Butyl 2-propylpiperazine-1-carboxylate CAS No. 1027511-67-6](/img/structure/B1291350.png)
tert-Butyl 2-propylpiperazine-1-carboxylate
Overview
Description
“tert-Butyl 2-propylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 888972-67-6 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (2S)-2-propyl-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-propylpiperazine-1-carboxylate” is1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14 (10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a boiling point of 303.9°C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Piperazine Derivatives
1-Boc-2-propyl-piperazine plays a crucial role in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Cyclization of 1,2-diamine Derivatives
This compound is used in the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines .
Aza-Michael Addition
1-Boc-2-propyl-piperazine is involved in aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .
Synthesis of Indazole DNA Gyrase Inhibitors
1-Boc-2-propyl-piperazine is used in the synthesis of indazole DNA gyrase inhibitors . These inhibitors are important in the field of medicinal chemistry as they can inhibit the growth of bacteria by interfering with their DNA replication.
Preparation of Alfa,Beta-Poly (2-Oxazoline) Lipopolymers
This compound plays an important role in the preparation of alfa,beta-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization . These polymers have potential applications in drug delivery and tissue engineering.
Buchwald-Hartwig Coupling Reactions
1-Boc-2-propyl-piperazine is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a powerful tool for forming carbon
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
1-Boc-2-propyl-piperazine, also known as tert-Butyl 2-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C12H24N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
properties
IUPAC Name |
tert-butyl 2-propylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619631 | |
Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-propylpiperazine-1-carboxylate | |
CAS RN |
1027511-67-6 | |
Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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